molecular formula C10H12F3NO2 B1386132 3-Methoxy-2-(2,2,2-trifluoroethoxy)-benzylamine CAS No. 1154588-23-4

3-Methoxy-2-(2,2,2-trifluoroethoxy)-benzylamine

Cat. No.: B1386132
CAS No.: 1154588-23-4
M. Wt: 235.2 g/mol
InChI Key: DYAXDTOTVLKMDP-UHFFFAOYSA-N
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Description

3-Methoxy-2-(2,2,2-trifluoroethoxy)-benzylamine is an organic compound that features a benzylamine core substituted with a methoxy group and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(2,2,2-trifluoroethoxy)-benzylamine typically involves the reaction of 3-methoxybenzylamine with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(2,2,2-trifluoroethoxy)-benzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Methoxy-2-(2,2,2-trifluoroethoxy)-benzylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(2,2,2-trifluoroethoxy)-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoroethoxy groups can influence the compound’s binding affinity and selectivity, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde
  • 3-Methoxy-2-methyl-5-(2,2,2-trifluoroethoxy)phenol
  • Methyl 3-methoxy-2-(2,2,2-trifluoroethoxy)benzoate

Uniqueness

3-Methoxy-2-(2,2,2-trifluoroethoxy)-benzylamine is unique due to the presence of both methoxy and trifluoroethoxy groups on the benzylamine core. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for various applications.

Properties

IUPAC Name

[3-methoxy-2-(2,2,2-trifluoroethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c1-15-8-4-2-3-7(5-14)9(8)16-6-10(11,12)13/h2-4H,5-6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAXDTOTVLKMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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